2,9-Dimethylquinacridon

Übersicht

Beschreibung

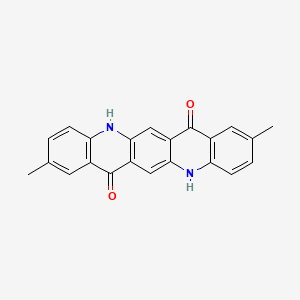

2,9-Dimethylquinacridone is a variant of quinacridone, a type of pigment widely used in art and industry . It is also known by the name Pigment Red 122 . The molecular formula of 2,9-Dimethylquinacridone is C22H16N2O2 .

Synthesis Analysis

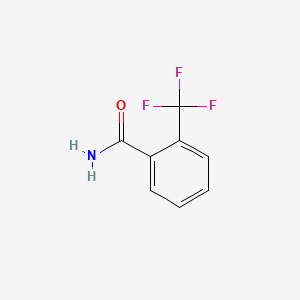

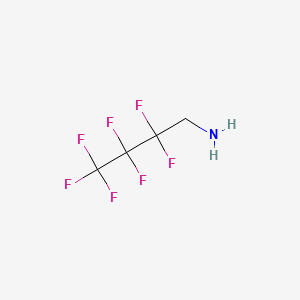

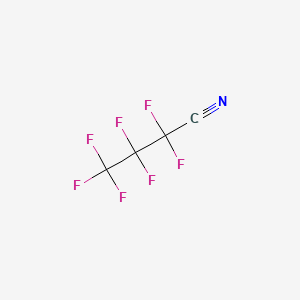

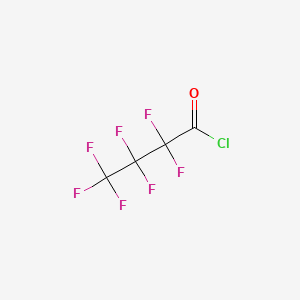

The production of 2,9-Dimethylquinacridone involves the reaction of diethyl succinylosuccinate/dimethyl succinylosuccinate with p-toluidine, a process known as amine formation/condensation . Further details about the synthesis process can be found in various patents .Molecular Structure Analysis

The molecular structure of 2,9-Dimethylquinacridone has been investigated using techniques such as powder X-ray diffraction and terahertz spectroscopy . These studies have revealed that the NH···O hydrogen bond in 2,9-Dimethylquinacridone is slightly weaker compared to that of γ-quinacridone .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,9-Dimethylquinacridone include its use as a pigment in various applications such as plastics, enamels, lacquers, and ink-jet printing inks . More specific properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Schwingungsmoden-Studie

2,9-Dimethylquinacridon wurde in der Untersuchung von Schwingungsmoden von Chinacridonen verwendet . Die Temperaturabhängigkeit der Kristallstrukturen von zwei Chinacridon-Polymorphen sowie von this compound wurde mittels Pulverröntgenbeugung und Terahertz-Spektroskopie untersucht . Diese Forschung liefert wertvolle Erkenntnisse über die physikalischen Eigenschaften dieser Pigmente, die in Kunst und Industrie weit verbreitet sind .

Organische Leuchtdioden (OLEDs)

This compound, auch bekannt als N,N′-Dimethylchinacridon (DMQA), wurde bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . Die externe Quanteneffizienz (EQE) von DMQA-stark dotierten OLEDs zeigte einen bemerkenswerten Anstieg bei hoher Stromdichte .

Adsorptionsstudien

Die Adsorption von Silber (Ag3) und Gold (Au3) Clustern auf this compound (2,9-DMQA) wurde mit Hilfe der Dichtefunktionaltheorie untersucht . Diese Forschung trägt zu unserem Verständnis des nichtlinearen optischen Verhaltens dieser Metallcluster bei Adsorption auf 2,9-DMQA bei .

Druckfarben

Hostaperm Pink E, ein blaustichiges Chinacridonpigment, wird für Pastenfarben und für lösungsmittel- und wasserbasierte Verpackungstiefdruck- und Flexodruckfarben empfohlen . Es bietet eine hohe Farbstärke und hervorragende Echtheitseigenschaften .

Beschichtungsanwendungen

Pigmente der Hostaperm-Reihe, einschließlich Hostaperm Pink E, sind organische Hochleistungspigmente, die hauptsächlich in Beschichtungsanwendungen eingesetzt werden . Hostaperm Pink E ist ein neutrales Magenta-Pigment, das für ein sehr breites Anwendungsspektrum geeignet ist .

Wässrige Konzentrate

Hostaperm Pink E-WD, ein gelbliches Magenta-Pigment, ist besonders gut für wässrige Konzentrate geeignet . Dadurch ist es ein vielseitiges Pigment für verschiedene Anwendungen, bei denen wässrige Lösungen bevorzugt werden .

Safety and Hazards

Wirkmechanismus

Target of Action

2,9-Dimethylquinacridone, also known as Hostaperm Pink E, is primarily used as a pigment in various industries, including art and imaging . Its primary target is the visual perception of color, where it provides a distinctive pink hue.

Mode of Action

The mode of action of 2,9-Dimethylquinacridone involves the absorption and reflection of light. The specific structure of the compound, including its unique hydrogen bonding pattern , allows it to absorb certain wavelengths of light while reflecting others, resulting in its characteristic color.

Biochemical Pathways

The compound’s interaction with light and its subsequent reflection is a key aspect of its function .

Pharmacokinetics

Its physical and chemical properties, such as its stability and solubility, play a role in its effectiveness as a pigment .

Result of Action

The primary result of 2,9-Dimethylquinacridone’s action is the production of a specific pink color. This is achieved through the compound’s interaction with light and its ability to reflect certain wavelengths .

Action Environment

The action of 2,9-Dimethylquinacridone can be influenced by environmental factors such as temperature and light exposure. For instance, the temperature dependence of the crystal structures of 2,9-Dimethylquinacridone was investigated using powder X-ray diffraction and terahertz spectroscopy . Furthermore, 2,9-Dimethylquinacridone is known to be more stable against heat and light irradiation than other similar compounds .

Biochemische Analyse

Biochemical Properties

It is known that the compound has low solubility, which leads to stable structures and low uptake by plants, animals, and humans . The compound also has four hydrogen bond-forming functional groups per molecule, which allow nanoparticle decomposition and enzymatic degradation in natural environments .

Molecular Mechanism

It is known that the compound forms hydrogen bond networks, which could potentially influence its interactions with biomolecules

Temporal Effects in Laboratory Settings

It has been suggested that the compound exhibits excellent electrochemical performances when serving as an anode material in lithium-ion batteries, indicating potential long-term stability .

Eigenschaften

IUPAC Name |

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWSZJSDZKWQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052655 | |

| Record name | C.I. Pigment Red 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

980-26-7 | |

| Record name | Pigment Red 122 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=980-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-DIMETHYLQUINACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28UCS3P84C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

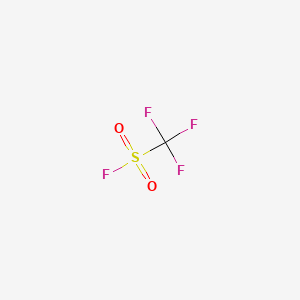

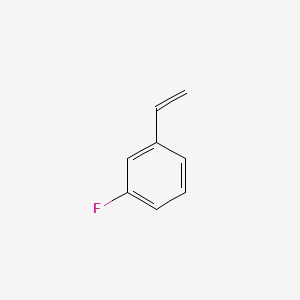

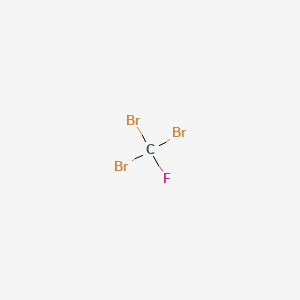

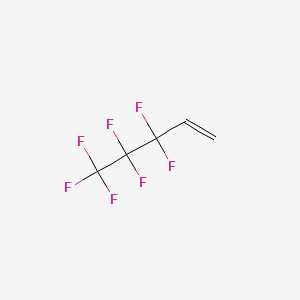

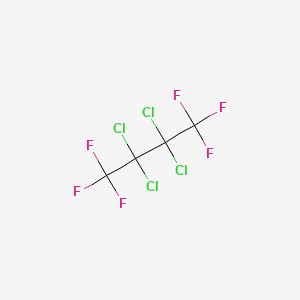

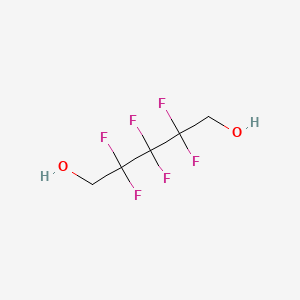

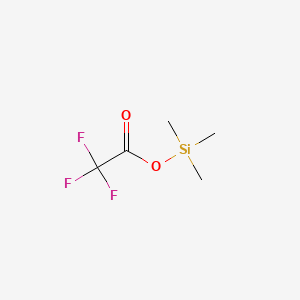

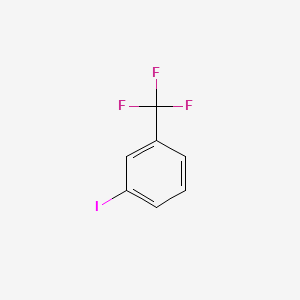

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.